molecular formula C17H15ClN4O2 B13364643 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13364643
M. Wt: 342.8 g/mol
InChI Key: LHPHXNNHLDKWIA-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-methoxyaniline to form an intermediate, which is then cyclized with methyl hydrazinecarboxylate under specific conditions to yield the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives such as:

  • 1-(2-chlorophenyl)-3-(3-methoxyphenyl)urea
  • 1-(4-chlorophenyl)-3-(3-methoxyphenyl)urea These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and applications.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c1-11-19-16(21-22(11)14-7-3-5-12(18)9-14)17(23)20-13-6-4-8-15(10-13)24-2/h3-10H,1-2H3,(H,20,23)

InChI Key

LHPHXNNHLDKWIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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